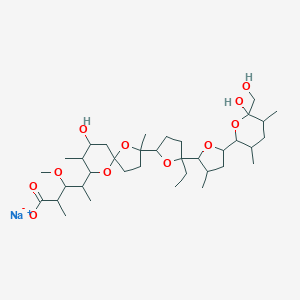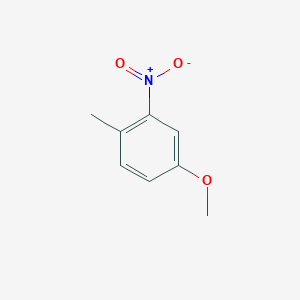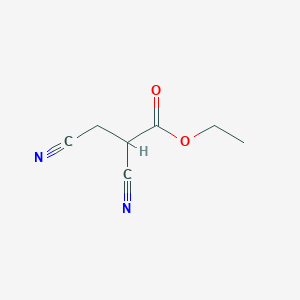
Monensin sodium
Vue d'ensemble
Description
Synthesis Analysis
Monensin sodium's synthesis involves intricate chemical modifications to yield various derivatives, each exhibiting unique properties and activities. For instance, the synthesis of 7-O-(4-Substituted benzyl)monensins explored their lipophilicity, antibacterial activity, and Na+ ion permeability, revealing the significance of the functional group positioning for its activity (Nagatsu et al., 1994)(Nagatsu et al., 1994). This highlights the intricate relationship between chemical structure and function in Monensin sodium derivatives.
Molecular Structure Analysis
The molecular structure of Monensin sodium is characterized by its ability to form pseudocyclic structures stabilized by intramolecular hydrogen bonds and coordination with sodium ions. X-ray crystallographic studies have elucidated the pseudocyclic structure of Monensin A phenylurethane sodium salt, stabilized by three intramolecular hydrogen bonds and sodium coordination by five oxygen atoms (Huczyński et al., 2011)(Huczyński et al., 2011). This structure is essential for its biological function, including its antibiotic and ionophore activities.
Chemical Reactions and Properties
Monensin sodium's chemical reactions, particularly its ability to form complexes with monovalent metal cations, play a pivotal role in its function as an ionophore. Studies have shown that Monensin can complex with sodium, potassium, and lithium ions, with the nature of the complex affecting its biological effects (Pinkerton & Steinrauf, 1970)(Pinkerton & Steinrauf, 1970). The formation of these complexes is crucial for Monensin sodium's role in transporting sodium and potassium ions across cellular membranes.
Physical Properties Analysis
The physical properties of Monensin sodium, including its solubility and stability, are influenced by its molecular structure and the nature of its complexes with metal ions. Its ability to form stable complexes with sodium ions impacts its solubility and, consequently, its biological activity, including its antimicrobial properties (Dorkov et al., 2008)(Dorkov et al., 2008).
Chemical Properties Analysis
Monensin sodium exhibits a range of chemical properties based on its interactions with various ions and molecules. Its ionophoric activity, crucial for its biological effects, is attributed to its specific interactions with sodium ions, affecting cellular processes by altering ion concentrations within cells (Degani, 1977)(Degani, 1977). This property underpins its utility in various applications, including its antimicrobial effects against certain bacteria strains.
Applications De Recherche Scientifique
Prostate Cancer Treatment
Scientific Field: Medical Oncology
Methods of Application: Monensin sodium effects at nanomolar concentrations are linked to induction of apoptosis and potent reduction of androgen receptor mRNA and protein in prostate cancer cells . It also elevated intracellular oxidative stress in prostate cancer cells as evidenced by increased generation of intracellular reactive oxygen species .
Results: The antiproliferative effects of monensin were potentiated by combinatorial treatment with the antiandrogens and antagonized by antioxidant vitamin C . This suggests monensin as a potential well-tolerated, in vivo compatible drug with strong proapoptotic effects in prostate cancer cells .
Beef Cattle Nutrition
Scientific Field: Animal Science
Methods of Application: The study evaluated the effects of monensin and protein supplementation and their interaction on intake, apparent digestion, and ruminal fermentation variables in cattle consuming low-quality forage .
Results: Protein treatment increased all measures of intake and OM digestibility, total digestible OM intake, and total digestible NDF intake . Monensin altered ruminal VFA profiles, but providing monensin to cows consuming a low-quality-forage diet provided no benefits in forage intake or digestion .
Alkali Metal Ion Complexes Studies
Methods of Application: Monensin sodium is a polyether small molecule ionophore, capable of forming stable complexes to monovalent cations with specific affinity for Na+ .
Results: The results of these studies are not specified in the source .
Rumen Modifier in Beef Production Systems
Scientific Field: Animal Science
Methods of Application: The study examined the effects of supplementing a basal diet with thyme oil or cinnamon oil on nutrient digestibility, ruminal fermentation characteristics, and rumen microbial populations . Monensin was used as a positive control .
Results: The results indicated that dry matter intake and apparent digestibility of nutrients were not affected by additives . Dietary supplementations did not affect ruminal pH and ammonia nitrogen concentration . Total volatile fatty acid (VFA) concentrations and proportions of acetate and butyrate were not affected by essential oils, but there was a trend for a reduced concentration of total VFA and proportion of butyrate with Monensin supplementation compared to the control .
Antibacterial, Antifungal, and Antiparasitic Research
Scientific Field: Microbiology
Methods of Application: Monensin is an ionophore that mediates Na+/H+ exchange . It is a potent Wnt signaling inhibitor . Monensin causes a marked enlargement of the multivesicular bodies (MVBs) and regulates exosome secretion .
Results: The results of these studies are not specified in the source .
Ionophore Research
Methods of Application: Monensin is a polyether small molecule ionophore, capable of forming stable complexes to monovalent cations with specific affinity for Na+ .
Results: The results of these studies are not specified in the source .
Overcoming TRAIL Resistance in Glioma Cells
Scientific Field: Medical Oncology
Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
Results: The results of these studies are not specified in the source .
Ketosis Prevention in Dairy Cows
Scientific Field: Veterinary Medicine
Methods of Application: The study was conducted to test the effects of adding functional oils or monensin on rumen fermentation characteristics .
Results: The review of the existing literature confirmed that monensin delivered as a controlled-release capsule during the transition period has effects of different magnitude compared to other forms, doses or durations of administration .
Finishing Beef Cattle
Scientific Field: Animal Science
Methods of Application: The study evaluated the ruminal fermentation characteristics of ruminally fistulated beef steers consuming a steam-flaked corn or dry-rolled corn-based diet containing either Rumensin 90 or Monovet 90 .
Results: Monensin sodium reduced methane concentration though source had no effect on dry matter intake or ruminal pH .
Safety And Hazards
Monensin Sodium should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
sodium;(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29+,30-,31+,33-,34-,35+,36-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIQMTLWECTKJL-FBZUZRIGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61NaO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045573 | |
| Record name | Monensin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monensin sodium salt | |
CAS RN |
22373-78-0 | |
| Record name | Monensin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monensin, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)





![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)





![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)
